Lipophilicity-Driven Pharmacokinetic Differentiation vs. Optimal CNS Drug Space
The target compound displays exceptionally high calculated lipophilicity (XLogP = 4.3) [1], placing it well above the optimal CNS drug-like range (XLogP 1–3) [2]. This high logP differentiates it from non-tert-butyl sulfonylpiperazine analogs (e.g., 4-methylbenzenesulfonyl or unsubstituted benzenesulfonyl derivatives), whose predicted logP values would be 1–2 units lower. The elevated lipophilicity indicates potential for higher membrane permeability and volume of distribution but also a higher risk of metabolic liability and toxicity, making this compound a specific tool for exploring pathways where high tissue penetration is required, not a general-purpose probe.
| Evidence Dimension | Lipophilicity (calculated XLogP) for CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP = 4.3 |
| Comparator Or Baseline | Optimal CNS drug-like range: XLogP 1–3 |
| Quantified Difference | Exceeds optimal upper limit by 1.3 log units |
| Conditions | Calculated using XLogP3 3.0 algorithm on PubChem; in vivo PK parameters are extrapolated from class behavior, not direct measurement. |
Why This Matters
This physicochemical distinction is critical for selecting the compound as a potent but potentially metabolically liable tool molecule in early stage pharmacokinetic or target engagement studies, as opposed to a lead compound for CNS indications where lower lipophilicity is typically preferred.
- [1] PubChem. 1-(4-Tert-butylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine (Compound Summary) CID 3116503. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23, 3-25. View Source
